molecular formula C8H6F2O3 B12210442 1-(3,4-Difluorophenyl)-2,2-dihydroxyethan-1-one

1-(3,4-Difluorophenyl)-2,2-dihydroxyethan-1-one

Cat. No.: B12210442
M. Wt: 188.13 g/mol
InChI Key: FOTGXRPUJGWVLN-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2,2-dihydroxyethan-1-one is a chemical compound characterized by the presence of two hydroxyl groups and a difluorophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-2,2-dihydroxyethan-1-one typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable reagent to introduce the hydroxyl groups. One common method involves the use of ketoreductases (KREDs) to catalyze the reduction of the corresponding ketone precursor . This biocatalytic approach is favored for its high enantioselectivity and eco-friendly nature .

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and environmental benefits. For instance, Escherichia coli cells expressing mutant ketoreductases can be used to achieve high yields and optical purity . This method ensures a high conversion rate and simplifies the purification process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-2,2-dihydroxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)-2,2-dihydroxyethan-1-one
  • 1-(3,4-Difluorophenyl)-2-hydroxyethan-1-one
  • 1-(3,4-Difluorophenyl)-2,2-dimethoxyethan-1-one

Uniqueness: 1-(3,4-Difluorophenyl)-2,2-dihydroxyethan-1-one is unique due to its specific substitution pattern and the presence of two hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits higher enantioselectivity in biocatalytic reactions and greater stability under various conditions .

Properties

IUPAC Name

1-(3,4-difluorophenyl)-2,2-dihydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,8,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTGXRPUJGWVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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